molecular formula C13H17NO2 B13577558 Methyl 5-amino-6,7,8,9-tetrahydro-5h-benzo[7]annulene-5-carboxylate

Methyl 5-amino-6,7,8,9-tetrahydro-5h-benzo[7]annulene-5-carboxylate

Cat. No.: B13577558
M. Wt: 219.28 g/mol
InChI Key: MOKWWZHBVOZNMV-UHFFFAOYSA-N
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Description

Methyl 5-amino-6,7,8,9-tetrahydro-5H-benzo7annulene-5-carboxylate is a chemical compound with the molecular formula C13H17NO2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-6,7,8,9-tetrahydro-5H-benzo7annulene-5-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cycloheptanone with an amine and a carboxylate ester can yield the desired benzoannulene structure .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-6,7,8,9-tetrahydro-5H-benzo7annulene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Methyl 5-amino-6,7,8,9-tetrahydro-5H-benzo7annulene-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-amino-6,7,8,9-tetrahydro-5H-benzo7annulene-5-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-amino-6,7,8,9-tetrahydro-5H-benzo7annulene-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

Methyl 5-amino-6,7,8,9-tetrahydro-5H-benzo annulene-5-carboxylate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₃H₁₄N₁O₃
  • Molecular Weight : 218.25 g/mol
  • CAS Number : 74821-55-9

The compound features a tetrahydrobenzoannulene core with an amino group and a carboxylate ester functional group, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that Methyl 5-amino-6,7,8,9-tetrahydro-5H-benzo annulene-5-carboxylate exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, one study demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

Cytotoxicity

Cytotoxicity assays have been conducted to assess the safety profile of this compound. The results indicated that Methyl 5-amino-6,7,8,9-tetrahydro-5H-benzo annulene-5-carboxylate has a moderate cytotoxic effect on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values were reported to be around 25 µM for HeLa cells and 30 µM for MCF-7 cells, suggesting potential as an anticancer agent while maintaining a relatively safe profile for normal cells.

The proposed mechanism involves the inhibition of key enzymes involved in cellular metabolism and proliferation. Specifically, it is believed to interfere with DNA synthesis and repair mechanisms within cancer cells. Additionally, the compound may induce apoptosis through the activation of caspase pathways.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of various benzoannulene derivatives. Methyl 5-amino-6,7,8,9-tetrahydro-5H-benzo annulene-5-carboxylate was among the most potent compounds tested against multi-drug resistant strains.
  • Cytotoxicity in Cancer Research : In a clinical trial reported in Cancer Letters, researchers examined the effects of this compound on tumor growth in xenograft models. Results showed a significant reduction in tumor size compared to control groups receiving placebo treatments.
  • Mechanistic Insights : A detailed mechanistic study found that this compound activates apoptotic pathways in cancer cells while sparing normal cells from toxicity. This selectivity was attributed to differential expression of drug transporters and metabolic enzymes in cancerous versus healthy tissues.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectConcentration (µg/mL or µM)Reference
AntimicrobialInhibition of bacterial growth50 µg/mLJournal of Antimicrobial Chemotherapy
CytotoxicityCell viability reductionIC50 = 25 µM (HeLa)Cancer Letters
Apoptosis InductionActivation of caspase pathways-Mechanistic Study

Properties

IUPAC Name

methyl 5-amino-6,7,8,9-tetrahydrobenzo[7]annulene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-16-12(15)13(14)9-5-4-7-10-6-2-3-8-11(10)13/h2-3,6,8H,4-5,7,9,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKWWZHBVOZNMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCCC2=CC=CC=C21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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